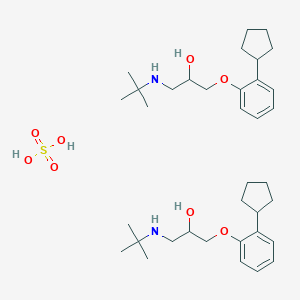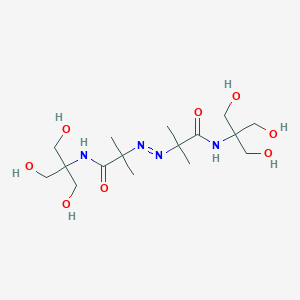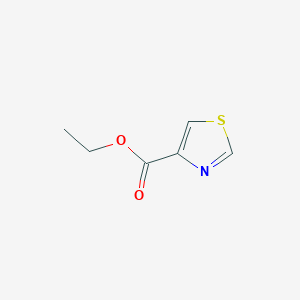![molecular formula C22H38O4 B022540 (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid CAS No. 104162-13-2](/img/structure/B22540.png)
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. It is also known as HOMO-DIM or homodimeric acid. 2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid.
Wirkmechanismus
The mechanism of action of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemische Und Physiologische Effekte
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been found to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is its potential as a therapeutic agent for cancer and inflammation. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
For research on (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid include:
1. Investigating its potential as a therapeutic agent for other diseases such as arthritis and Alzheimer's disease.
2. Studying its mechanism of action in more detail to better understand how it works.
3. Developing new synthesis methods to improve its yield and purity.
4. Conducting more animal studies to determine its safety and efficacy.
5. Exploring its potential as a lead compound for the development of new drugs.
In conclusion, (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid involves the reaction of 2,2-dimethyl-5-hexynoic acid with 1,4-dioxane-2,5-dimethanol in the presence of a catalyst. The resulting product is then treated with a base such as potassium hydroxide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties.
Eigenschaften
CAS-Nummer |
104162-13-2 |
|---|---|
Produktname |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
Molekularformel |
C22H38O4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C22H38O4/c1-4-5-6-10-15-25-16-18-17(19-12-13-20(18)26-19)11-8-7-9-14-22(2,3)21(23)24/h7-8,17-20H,4-6,9-16H2,1-3H3,(H,23,24)/b8-7-/t17-,18+,19+,20-/m0/s1 |
InChI-Schlüssel |
ZKHRYLFRJMMUEU-KNKJJNPESA-N |
Isomerische SMILES |
CCCCCCOC[C@H]1[C@@H]2CC[C@H]([C@H]1C/C=C\CCC(C)(C)C(=O)O)O2 |
SMILES |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
Kanonische SMILES |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
Synonyme |
1-(2,2-dimethylhept-5-eno-7-yl)-2-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)heptane 7-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)hept-2-yl-2,2-dimethyl-5-heptenoic acid 7-OBHP SQ 29,535 SQ 29535 SQ-29535 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



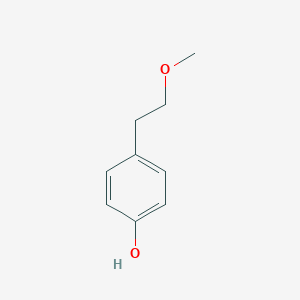
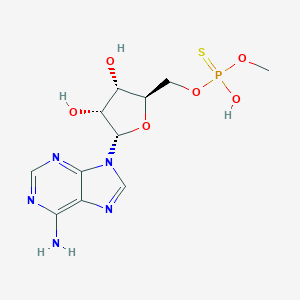
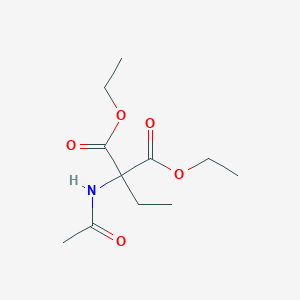
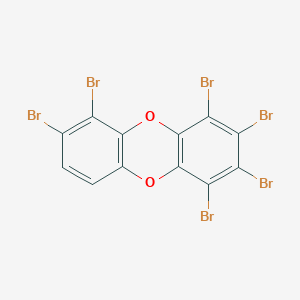
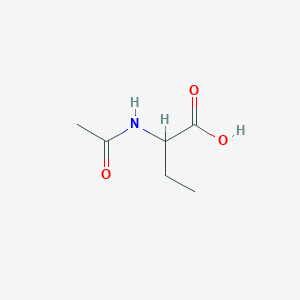
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
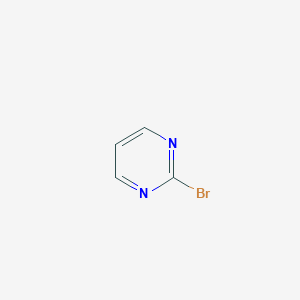
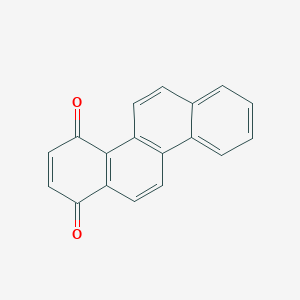
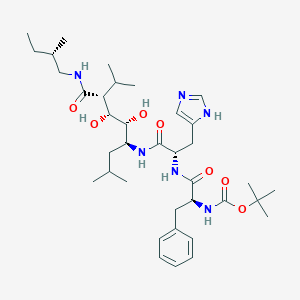

![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
